molecular formula C30H28N2O2S B13380186 Ethyl 2-{[([1,1'-biphenyl]-2-ylimino)(phenyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[([1,1'-biphenyl]-2-ylimino)(phenyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B13380186
M. Wt: 480.6 g/mol
InChI Key: WZFMMYJIMVJSJP-UHFFFAOYSA-N
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Description

Ethyl 2-{[([1,1’-biphenyl]-2-ylimino)(phenyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a biphenyl group, an imino group, and a tetrahydrobenzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[([1,1’-biphenyl]-2-ylimino)(phenyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Biphenyl Imino Intermediate: The synthesis begins with the reaction of 2-aminobiphenyl with benzaldehyde under acidic conditions to form the imino intermediate.

    Cyclization to Form Benzothiophene: The imino intermediate is then subjected to cyclization with ethyl 3-mercaptopropionate in the presence of a base, such as sodium hydride, to form the tetrahydrobenzothiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[([1,1’-biphenyl]-2-ylimino)(phenyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the imino group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene ring, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 2-{[([1,1’-biphenyl]-2-ylimino)(phenyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: It is explored for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions due to its ability to bind to specific proteins or enzymes.

Mechanism of Action

The mechanism of action of ethyl 2-{[([1,1’-biphenyl]-2-ylimino)(phenyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The biphenyl and imino groups play a crucial role in binding to the active site of the target, while the benzothiophene moiety enhances the compound’s stability and bioavailability. The compound may modulate the activity of the target protein, leading to downstream effects on cellular processes and pathways.

Comparison with Similar Compounds

Ethyl 2-{[([1,1’-biphenyl]-2-ylimino)(phenyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 2-{[([1,1’-biphenyl]-2-ylimino)(phenyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C30H28N2O2S

Molecular Weight

480.6 g/mol

IUPAC Name

ethyl 2-[(E)-[phenyl-(2-phenylanilino)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C30H28N2O2S/c1-2-34-30(33)27-24-18-10-12-20-26(24)35-29(27)32-28(22-15-7-4-8-16-22)31-25-19-11-9-17-23(25)21-13-5-3-6-14-21/h3-9,11,13-17,19H,2,10,12,18,20H2,1H3,(H,31,32)

InChI Key

WZFMMYJIMVJSJP-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C(\C3=CC=CC=C3)/NC4=CC=CC=C4C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=C(C3=CC=CC=C3)NC4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

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